molecular formula C11H10N2O2 B8451589 N-methyl-3-(oxazol-5-yl)benzamide

N-methyl-3-(oxazol-5-yl)benzamide

Cat. No.: B8451589
M. Wt: 202.21 g/mol
InChI Key: FEWREDAPTXWCCA-UHFFFAOYSA-N
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Description

N-Methyl-3-(oxazol-5-yl)benzamide is a heterocyclic benzamide derivative featuring a benzamide core substituted with an oxazole ring at the meta-position and an N-methyl group. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, enhances the compound’s electronic and steric properties, making it a promising scaffold for pharmaceutical and materials science applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-methyl-3-(1,3-oxazol-5-yl)benzamide

InChI

InChI=1S/C11H10N2O2/c1-12-11(14)9-4-2-3-8(5-9)10-6-13-7-15-10/h2-7H,1H3,(H,12,14)

InChI Key

FEWREDAPTXWCCA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CN=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-methyl-3-(oxazol-5-yl)benzamide, highlighting differences in substituents, synthesis yields, and biological activities:

Compound Name Key Substituents Yield (%) Melting Point (°C) Notable Activity/Application Reference
This compound Oxazol-5-yl, N-methyl N/A N/A Hypothesized kinase inhibition [Inferred]
3-Methyl-N-(2-(pyridin-3-yl)benzoxazol-5-yl)benzamide (4bd) Benzoxazole, pyridyl, 3-methyl 36.8 179.1–179.7 Antifungal candidate
N-(3-((7-(2-Methoxyethyl)-6-(oxazol-5-yl)...))phenyl)-3-(trifluoromethyl)benzamide Oxazol-5-yl, trifluoromethyl, methoxyethyl 86 N/A Raf kinase inhibition
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) Long acyl chain, carboxyphenyl N/A N/A PCAF HAT inhibition (79% at 100 µM)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkyl, 3-methyl N/A N/A Metal-catalyzed C–H functionalization

Key Comparative Insights

Trifluoromethyl-substituted analogs (e.g., ) show improved metabolic stability and lipophilicity, whereas hydroxyalkyl substituents (e.g., ) improve solubility for catalytic applications.

Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) achieves higher yields (86%) for oxazole-containing benzamides compared to conventional reflux methods (e.g., 36.8% for 4bd ). Long acyl chains (e.g., tetradecanoylamino in ) complicate purification but enhance membrane permeability in enzyme inhibitors.

Biological Activity :

  • Kinase Inhibition : The oxazol-5-yl motif in is critical for Raf kinase binding, while pyridyl-benzoxazole derivatives (e.g., 4bd) prioritize antifungal activity via fungal CYP51 inhibition .
  • Enzyme Modulation : Acylated benzamides (e.g., ) demonstrate that chain length and carboxyphenyl positioning significantly impact PCAF HAT inhibition, unlike N-methyl groups, which may reduce steric hindrance for target engagement.

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